7-[4-(Dimethylamino)phenyl]-3-methoxyhept-2-enoic acid
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Overview
Description
7-[4-(Dimethylamino)phenyl]-3-methoxyhept-2-enoic acid is an organic compound with a complex structure that includes a dimethylamino group, a methoxy group, and a hept-2-enoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(Dimethylamino)phenyl]-3-methoxyhept-2-enoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dimethylamino Group:
Methoxylation: The methoxy group is introduced via a reaction with methanol under acidic or basic conditions.
Hept-2-enoic Acid Formation: The hept-2-enoic acid backbone is constructed through a series of reactions, including aldol condensation and subsequent dehydration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-[4-(Dimethylamino)phenyl]-3-methoxyhept-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The dimethylamino and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
7-[4-(Dimethylamino)phenyl]-3-methoxyhept-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-[4-(Dimethylamino)phenyl]-3-methoxyhept-2-enoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)phenylacetic acid
- 4-(Dimethylamino)phenylboronic acid
- Michler’s ketone
Uniqueness
7-[4-(Dimethylamino)phenyl]-3-methoxyhept-2-enoic acid is unique due to its specific combination of functional groups and structural features. The presence of both dimethylamino and methoxy groups, along with the hept-2-enoic acid backbone, imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
CAS No. |
60427-88-5 |
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Molecular Formula |
C16H23NO3 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
7-[4-(dimethylamino)phenyl]-3-methoxyhept-2-enoic acid |
InChI |
InChI=1S/C16H23NO3/c1-17(2)14-10-8-13(9-11-14)6-4-5-7-15(20-3)12-16(18)19/h8-12H,4-7H2,1-3H3,(H,18,19) |
InChI Key |
KUEVNPODJUYPIM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCCC(=CC(=O)O)OC |
Origin of Product |
United States |
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